(5-Chloropyrimidin-2-YL)acetic acid
Description
Historical Context and Evolution of Pyrimidine (B1678525) Chemistry
The journey of pyrimidine chemistry began in the 19th century, with the isolation of several pyrimidine compounds between 1837 and 1864, although their structures were not fully understood until 1868. britannica.com The term "pyrimidine" itself was coined in 1884 by Pinner. umich.edu A significant milestone was the laboratory synthesis of a pyrimidine, barbituric acid, in 1879. wikipedia.org The early 20th century saw the discovery of pyrimidines like cytosine, thymine, and uracil (B121893) as fundamental components of nucleic acids, solidifying their biological importance. britannica.com
The evolution of pyrimidine chemistry has been closely linked to its role in biological systems. umich.edu The discovery that pyrimidine derivatives could act as therapeutic agents spurred further research into their synthesis and modification. This has led to the development of a vast array of synthetic methods, including the principal synthesis involving the cyclization of β-dicarbonyl compounds with N-C-N compounds. wikipedia.org More recent advancements include transition-metal-catalyzed syntheses, which have expanded the diversity of accessible pyrimidine hybrids. tandfonline.com
Role of the Pyrimidine Scaffold in Drug Discovery and Development
The pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry due to its widespread presence in biologically active compounds. nih.govresearchgate.net Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems allows pyrimidine-containing molecules to effectively interact with various biological targets. nih.gov This has led to the development of a broad spectrum of drugs with a pyrimidine core, exhibiting activities such as anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.gov
The therapeutic applications of pyrimidines are extensive, partly due to their natural presence in the body as components of DNA and RNA. nih.govnih.gov This inherent biocompatibility allows pyrimidine-based drugs to more readily interact with enzymes and other cellular components. nih.gov The structural versatility of the pyrimidine ring allows for the creation of large and diverse chemical libraries for drug screening. acs.org
Table 1: Examples of Marketed Drugs Containing a Pyrimidine Scaffold
| Drug Name | Therapeutic Area |
| Imatinib | Anticancer |
| Rosuvastatin | Cardiovascular |
| Rilpivirine | Antiviral (Anti-HIV) |
| Trimethoprim | Antibacterial |
| Epirizole | Anti-inflammatory |
This table is for illustrative purposes and is not exhaustive.
Significance of (5-Chloropyrimidin-2-YL)acetic acid as a Versatile Synthetic Building Block
This compound has emerged as a key building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. Its structure, featuring a reactive carboxylic acid group and a chlorine atom on the pyrimidine ring, provides multiple points for chemical modification. The chlorine atom, for instance, can be displaced in nucleophilic substitution reactions, allowing for the introduction of various functional groups at the 5-position of the pyrimidine ring. acs.org
The acetic acid side chain offers a handle for amide bond formation, a common strategy in the synthesis of pharmaceutical compounds. This allows for the coupling of the pyrimidine core to other molecular fragments, enabling the construction of libraries of compounds for biological screening. researchgate.netmdpi.com The combination of these reactive sites makes this compound a valuable tool for medicinal chemists aiming to explore structure-activity relationships and develop novel therapeutic agents. acs.orgnih.govnih.gov
Table 2: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C6H5ClN2O2 | 172.57 | 933685-81-5 sigmaaldrich.com |
| Ethyl 2-(2-chloropyrimidin-5-yl)acetate | C8H9ClN2O2 | 200.62 | 917025-00-4 chemicalbook.com |
| 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid | C7H5ClN2O3 | 200.58 | 552850-73-4 pharmaffiliates.com |
| ((5-chloropyrimidin-2-yl)thio)acetic acid | C6H5ClN2O2S | 204.64 | Not available |
| 2-((5-Chloropyrimidin-2-yl)oxy)acetic acid | C6H5ClN2O3 | 188.57 | 1601234-45-0 bldpharm.com |
Data sourced from various chemical suppliers and databases. labcompare.comechemi.comsigmaaldrich.combldpharm.comnih.govuni.luachemblock.com
The strategic use of building blocks like this compound is fundamental to modern synthetic chemistry. It allows for a modular and efficient approach to the synthesis of complex target molecules, accelerating the pace of research and development in fields such as medicine and materials science. nih.govmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
2-(5-chloropyrimidin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-2-8-5(9-3-4)1-6(10)11/h2-3H,1H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIHDHLHARYHAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302279 | |
| Record name | 5-Chloro-2-pyrimidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944903-13-3 | |
| Record name | 5-Chloro-2-pyrimidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944903-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-pyrimidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Chloropyrimidin 2 Yl Acetic Acid and Its Analogs
De Novo Synthesis of the (5-Chloropyrimidin-2-YL) Core
The formation of the central pyrimidine (B1678525) structure is a critical first step, with cyclocondensation reactions being a widely employed and versatile method.
Cyclocondensation Approaches to Halogenated Pyrimidines
Cyclocondensation reactions are fundamental to the synthesis of the pyrimidine ring. wisdomlib.org This approach typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea (B33335), or guanidine (B92328) derivative. bu.edu.eg The versatility of this method allows for the pre-introduction of various substituents onto the pyrimidine core by selecting appropriately functionalized starting materials. For the synthesis of halogenated pyrimidines, this could involve using halogenated 1,3-dicarbonyl compounds.
One-pot methodologies have been developed for the synthesis of halogenated pyrazolo[1,5-a]pyrimidines, a related heterocyclic system, through a three-component reaction of aminopyrazoles, enaminones or chalcones, and sodium halides. nih.gov This process proceeds via a cyclocondensation followed by oxidative halogenation. nih.gov
Strategic Introduction of the Chloro-Substituent at Position 5
The introduction of a chlorine atom at the C5 position of the pyrimidine ring is a key functionalization step. This can be achieved through several methods, including electrophilic halogenation. The reactivity of the C5 position towards electrophiles can be influenced by the other substituents on the ring.
Direct halogenation of pyrimidine derivatives is a common strategy. For instance, the iodination of pyrimidines has been successfully achieved under solvent-free conditions using solid iodine and silver nitrate. mdpi.com While this specific example uses iodine, similar principles can be applied for chlorination using appropriate reagents. The use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), is a well-established method for the electrophilic halogenation of various heterocycles. nih.gov
In some synthetic routes, the chloro substituent is introduced at an early stage. For example, the synthesis of 2,4-diaminopyrimidines has been accomplished using 2,4-dichloro-5-fluoropyrimidine (B19854) or 2,4-dichloro-5-nitropyrimidine (B15318) as starting materials, where the C5 position is already functionalized. nih.gov Palladium-mediated C5 substitution of pyrimidine nucleosides is another advanced method for introducing various groups at this position. nih.gov
Attachment and Derivatization of the Acetic Acid Moiety
Once the 5-chloropyrimidine (B107214) core is established, the next critical step is the introduction and potential modification of the acetic acid side chain at the C2 position.
Carboxylation Reactions for the Acetic Acid Side Chain
A direct approach to introduce the acetic acid group is through carboxylation of a suitable precursor. A patented process describes the synthesis of pyrimidine-2-acetic acid esters by reacting a 2-halomethylpyrimidine with carbon monoxide and an alcohol in the presence of a palladium-phosphine complex catalyst and a base. google.com This method directly installs the ester of the acetic acid moiety, which can then be hydrolyzed to the final acid.
Precursor Design and Functional Group Interconversions
An alternative and often more practical approach involves the use of a precursor to the acetic acid side chain, which is then chemically modified. A common strategy is to start with a 2-methylpyrimidine (B1581581) derivative. The methyl group can be activated and then converted to the carboxylic acid.
Another strategy involves the alkylation of N-heterocycles. A novel sulfur deletion methodology allows for the alkylation of pyrimidines, forging a C(sp2)–C(sp3) bond under mild conditions. acs.orgacs.org This could potentially be adapted to introduce an acetic acid precursor.
Furthermore, functional group interconversions are a powerful tool. For instance, a nitrile group can be converted to a carboxylic acid. The Pinner reaction provides a direct route for the conversion of nitriles to esters, which can then be hydrolyzed. mdpi.com Therefore, the synthesis could proceed through a 2-(cyanomethyl)-5-chloropyrimidine intermediate.
Green Chemistry Principles and Sustainable Synthesis Approaches for Pyrimidine-based Compounds
The synthesis of pyrimidine derivatives has traditionally involved the use of hazardous solvents and toxic reagents. rasayanjournal.co.inpowertechjournal.com Recognizing the environmental impact, significant efforts have been made to develop greener and more sustainable synthetic methods. rasayanjournal.co.inpowertechjournal.compowertechjournal.com
Key green chemistry approaches applicable to pyrimidine synthesis include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. rasayanjournal.co.inresearchgate.net
Ultrasound-assisted synthesis: Sonication provides an alternative energy source that can enhance reaction rates and efficiency. rasayanjournal.co.inresearchgate.net
Solvent-free reactions: Conducting reactions without a solvent, for example, using "grindstone chemistry" or ball milling, minimizes waste and simplifies purification. mdpi.comresearchgate.net
Multicomponent reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, reducing the number of synthetic steps and waste generation. rasayanjournal.co.inresearchgate.net
For instance, a green protocol for the iodination of pyrimidines utilizes mechanical grinding under solvent-free conditions, offering short reaction times and high yields. mdpi.com Similarly, the use of catalysts like modified ZnO nanoparticles in solvent-free ball milling techniques for pyrimidine synthesis has been reported. researchgate.net These principles can be applied to various steps in the synthesis of (5-Chloropyrimidin-2-YL)acetic acid to create more environmentally friendly processes.
Chemical Transformations and Derivatization Strategies Utilizing the 5 Chloropyrimidin 2 Yl Acetic Acid Scaffold
Modifications of the Pyrimidine (B1678525) Ring System
The pyrimidine ring within (5-Chloropyrimidin-2-YL)acetic acid is amenable to various modifications, primarily through nucleophilic aromatic substitution and functionalization at its unsubstituted positions.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Chloropyrimidine Nucleus
Nucleophilic aromatic substitution (SNAr) is a primary method for derivatizing the this compound core. In this reaction, the chlorine atom on the pyrimidine ring acts as a leaving group and is displaced by a nucleophile. wikipedia.orgbyjus.com The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates this process by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. youtube.com
The reactivity of the chloropyrimidine nucleus towards nucleophiles is a key feature in its synthetic utility. A range of nucleophiles, including amines, alcohols, and thiols, can be employed to introduce diverse functional groups onto the pyrimidine ring. For instance, the reaction with various amines leads to the formation of 2-amino-pyrimidine derivatives, which are prevalent in pharmacologically active molecules. youtube.com
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product |
|---|---|
| Amine (R-NH₂) | 2-((5-Aminopyrimidin-2-yl)acetic acid derivatives |
| Alcohol (R-OH) | 2-((5-Alkoxypyrimidin-2-yl)acetic acid derivatives |
Functionalization at Unsubstituted Positions of the Pyrimidine Ring
While SNAr reactions at the chloro-substituted position are common, functionalization can also be achieved at the unsubstituted carbon atom of the pyrimidine ring. These reactions often involve electrophilic substitution, although the electron-deficient nature of the pyrimidine ring can make these reactions challenging. However, under specific conditions, electrophiles can be introduced. For example, bromination of a similar 2-aminopyridine (B139424) system has been demonstrated using 5,5-dibromobarbituric acid. scielo.org.mx
Transformations of the Acetic Acid Side Chain
The acetic acid side chain of this compound offers a rich platform for chemical modification, including esterification, amidation, reduction, and cyclization reactions.
Esterification, Amidation, and Reduction Reactions
The carboxylic acid group can be readily converted into a variety of functional groups.
Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst yields the corresponding ester. libretexts.orgasianpubs.org This transformation is often reversible and can be driven to completion by removing water or using an excess of the alcohol. libretexts.org The choice of alcohol allows for the introduction of a wide range of ester functionalities, which can modulate the compound's physicochemical properties.
Amidation: The carboxylic acid can be activated and reacted with an amine to form an amide. Common activating agents include carbodiimides (like EDC) and reagents that form an acyl chloride intermediate. nih.gov This reaction is fundamental in peptide synthesis and for creating compounds with potential biological activity.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting alcohol can then be used in further synthetic manipulations.
Table 2: Key Transformations of the Acetic Acid Side Chain
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| Esterification | Alcohol (R-OH), Acid Catalyst | Ester (-COOR) |
| Amidation | Amine (R-NH₂), Coupling Agent | Amide (-CONHR) |
Cyclization Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid functionality can participate in intramolecular cyclization reactions to form new heterocyclic rings. These reactions often involve a second reactive group either on the pyrimidine ring or introduced through a prior reaction. For instance, if a nucleophilic group is present at the C4 position of the pyrimidine ring, it can potentially react with the activated carboxylic acid to form a fused ring system.
Construction of Fused Heterocyclic Systems Incorporating the (5-Chloropyrimidin-2-YL) Moiety
A significant application of this compound and its derivatives is in the synthesis of fused heterocyclic systems. researchgate.netnih.govmdpi.com These complex molecules are of great interest in medicinal chemistry due to their diverse pharmacological activities. mdpi.comnih.gov
The construction of these fused systems often involves a multi-step sequence where both the pyrimidine ring and the acetic acid side chain are strategically modified. For example, an initial SNAr reaction on the pyrimidine ring can introduce a functional group that subsequently participates in a cyclization reaction with the acetic acid side chain or a derivative thereof. researchgate.net The formation of new rings fused to the pyrimidine core can lead to novel chemical entities with unique three-dimensional structures and biological profiles. rsc.org
Synthesis of Pyrimidine-Fused Indole (B1671886) and Carbazole (B46965) Derivatives
The construction of indole and carbazole rings fused to the pyrimidine core represents a significant strategy for creating novel polycyclic aromatic compounds. These fused systems are of interest due to the prevalence of indole and carbazole motifs in biologically active molecules. The general approach often involves the formation of a key bond between the pyrimidine ring and a suitably substituted precursor, followed by cyclization to form the pyrrole (B145914) ring of the indole or carbazole system.
While direct examples starting from this compound are not extensively documented, the synthesis of pyrimidine-fused indoles can be conceptualized through pathways such as the Fischer indole synthesis. This would involve the reaction of a pyrimidinylhydrazine derivative, which could be prepared from this compound, with a ketone or aldehyde. Subsequent acid-catalyzed cyclization would yield the indole ring. The synthesis of pyrimidine derivatives of carbazolo-fused quinoxalines has been demonstrated through the cyclocondensation of enol-ethers and chalcones with urea (B33335) or guanidine (B92328) nitrate, highlighting a potential strategy for creating complex fused systems. nih.govijsr.net
Research into indole moiety-bearing pyrimidine-2-thiol (B7767146) derivatives has shown that chalcones derived from indole-3-aldehyde can be cyclized with thiourea (B124793) to form the pyrimidine ring. nih.gov A reverse approach, starting with the pyrimidine scaffold, could involve coupling with a suitably functionalized aniline (B41778) derivative followed by intramolecular cyclization to construct the indole ring.
Formation of Triazolo- and Tetrazolopyrimidine Ring Systems
The synthesis of triazolopyrimidine and tetrazolopyrimidine ring systems from pyrimidine precursors is a well-established method for generating purine (B94841) analogs and other biologically relevant scaffolds. These reactions typically involve the introduction of a nitrogen-rich functional group, which then undergoes cyclization.
For the formation of triazolopyrimidines, a common strategy involves the reaction of a chloropyrimidine with hydrazine (B178648) to form a hydrazinylpyrimidine. This intermediate can then be cyclized with various reagents to form the triazole ring. For example, treatment with formic acid or triethyl orthoformate can lead to the formation of a snnu.edu.cnsigmaaldrich.comnih.govtriazolo[4,3-c]pyrimidine. The synthesis and SAR of snnu.edu.cnsigmaaldrich.comnih.govtriazolo[1,5-a]pyrimidines as anticancer agents have been described, where a 5-chloropyrimidine (B107214) derivative is treated with an alcohol, thiol, or alkylamine. nih.gov The synthesis of various fused triazolopyrimidines has also been achieved by refluxing a hydrazinylpyrimidine intermediate with carbon disulfide or acetic anhydride. pharmascholars.com
The formation of tetrazolopyrimidine systems can be achieved by treating a chloropyrimidine with sodium azide (B81097). This nucleophilic substitution introduces the azide functionality, which can then undergo intramolecular cyclization to form the tetrazole ring. This method has been used to create pyrido[3,2-e]tetrazolo[1,5-c]pyrimidines from their corresponding chloro-precursors. pharmascholars.com
A general overview of the synthesis of triazolopyrimidines is presented in the table below, showcasing different cyclization strategies.
| Starting Material Type | Reagent for Cyclization | Fused Ring System | Reference |
| Hydrazinylpyrimidine | Carbon Disulphide | Pyrido[3,2-e] snnu.edu.cnsigmaaldrich.comnih.govtriazolo[4,3-c]pyrimidine-3(2H)-thione | pharmascholars.com |
| Hydrazinylpyrimidine | Triethyl Orthoformate | Pyrido[3,2-e] snnu.edu.cnsigmaaldrich.comnih.govtriazolo[4,3-c]pyrimidine | pharmascholars.com |
| Hydrazinylpyrimidine | Acetic Anhydride/Acetic Acid | 3-Methyl-pyrido[3,2-e] snnu.edu.cnsigmaaldrich.comnih.govtriazolo[4,3-c]pyrimidine | pharmascholars.com |
| 5-Chloropyrimidine derivative | Alcohol/Thiol/Alkylamine | snnu.edu.cnsigmaaldrich.comnih.govTriazolo[1,5-a]pyrimidine | nih.gov |
| 4-Hydrazinopyrrolo[2,3-d]pyrimidine | Sodium Azide/Acetic Acid | Pyrrolo[3,2-e] snnu.edu.cnsigmaaldrich.comnih.govtriazolo[1,5-c]pyrimidine |
Exploration of Pyrrolo[2,3-d]pyrimidinone and Related Structures
Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are an important class of heterocyclic compounds due to their structural similarity to purines, which makes them valuable as potential inhibitors of enzymes such as kinases. nih.govmdpi.com The synthesis of pyrrolo[2,3-d]pyrimidinone and related structures often involves the construction of the pyrrole ring onto a pre-existing pyrimidine core.
One common approach is the reaction of a 6-aminopyrimidine derivative with a α-haloketone or aldehyde, followed by intramolecular cyclization. While direct synthesis from this compound would require modification of the acetic acid side chain into a suitable electrophile, the chloro-substituent at the 5-position can be utilized in various coupling reactions to introduce the necessary functionalities for cyclization.
A one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives has been shown to produce polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives in high yields. scielo.org.mx This highlights the potential for multi-component strategies in the synthesis of these complex scaffolds. The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has also been achieved through the reaction of 4-chloro-pyrrolo[2,3-d]pyrimidine with various amines in the synthesis of CSF1R inhibitors. mdpi.com
The following table summarizes some synthetic routes to pyrrolo[2,3-d]pyrimidine derivatives.
| Starting Material(s) | Key Reaction Type | Product Type | Reference |
| Arylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid derivatives | One-pot three-component reaction | Polyfunctionalized pyrrolo[2,3-d]pyrimidines | scielo.org.mx |
| 4-Chloro-pyrrolo[2,3-d]pyrimidine, Amines | Nucleophilic Aromatic Substitution | 4-Amino-pyrrolo[2,3-d]pyrimidines | mdpi.com |
| 6-Chloro-7-deazapurine, Benzocaine | Nucleophilic Aromatic Substitution | Ethyl 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate | nih.gov |
| 4-Hydrazinopyrrolo[2,3-d]pyrimidine, Aldoses | Condensation and Cyclization | Acyclic and Cyclic C-nucleosides of pyrrolo[2,3-d]pyrimidine |
Advanced Coupling Reactions for Complex Molecular Architectures
The chloro-substituent on the pyrimidine ring of this compound is a key functional group that enables a wide range of advanced coupling reactions. These reactions are instrumental in the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. jocpr.comnih.gov The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is particularly widely used for the formation of C-C bonds. mdpi.com
The 5-chloro position of the pyrimidine ring in this compound and its derivatives is susceptible to palladium-catalyzed cross-coupling reactions. A highly efficient protocol for the Suzuki-Miyaura cross-coupling of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one with a range of aryl and heteroaryl boronic acids has been developed, demonstrating the feasibility of coupling at a chloro-substituted heterocyclic ring. researchgate.net Microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids has also been shown to be an efficient method for the synthesis of C4-substituted pyrimidines. mdpi.com
Recent advances have also led to the development of aminative Suzuki-Miyaura coupling, which allows for the formation of C-N-C linked diaryl amines from aryl halides and boronic acids, effectively combining the Suzuki-Miyaura and Buchwald-Hartwig reaction pathways. snnu.edu.cnnih.gov
The table below provides an overview of catalyst systems used in Suzuki-Miyaura reactions of chloro-heterocycles.
| Catalyst System | Substrate Type | Product Type | Reference |
| Pd(OAc)2/SPhos/K3PO4 | Chloro-heterocycle | Aryl-substituted heterocycle | mdpi.com |
| Pd(dppf)Cl2/K2CO3 | Bromo-indazole | Pyrrolyl-indazole | mdpi.com |
| Pd(OAc)2/cataCXium A | Chloro-thiophene | Cyclopropyl-thiophene | mdpi.com |
| Pd(PPh3)2Cl2/K3PO4 | Dichloropyrimidine | Diarylpyrimidine | researchgate.net |
Other Metal-Catalyzed and Transition-Metal-Free Coupling Approaches
While palladium catalysis is prevalent, other transition metals such as nickel and copper also offer powerful and sometimes complementary reactivity for cross-coupling reactions. Additionally, the development of transition-metal-free coupling methods is an area of growing interest due to concerns about cost and toxicity of heavy metals.
Nickel-Catalyzed Coupling: Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for Suzuki-Miyaura and other cross-coupling reactions. semanticscholar.org Nickel-catalyzed Suzuki-Miyaura cross-couplings of aryl carbamates and sulfamates have been achieved with high speed and scalability using microwave heating. organic-chemistry.org Nickel catalysis has also been successfully applied to the cross-coupling of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. rsc.org However, the success of nickel-catalyzed couplings of α-halo-N-heterocycles can be limited by the formation of inactive dimeric nickel species. semanticscholar.orgchemrxiv.org
Copper-Catalyzed Coupling: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have a long history and continue to be developed for modern synthetic challenges. Copper-promoted dehydrosulfurative C-N cross-coupling has been used for the synthesis of 2-aminopyrimidines. nih.gov Copper has also been shown to catalyze the direct synthesis of phenoxypyrimidines from chloropyrimidines and arylboronic acids. researchgate.net
Transition-Metal-Free Coupling: The development of transition-metal-free cross-coupling reactions provides a greener alternative for the formation of C-N and C-O bonds. researchgate.netuwa.edu.au These reactions often proceed under thermal conditions or with the use of a strong base. researchgate.net For instance, the amination of 2-chloropyrimidines can be achieved under thermal conditions in the presence of acids or bases. researchgate.net
The following table summarizes various metal-catalyzed and transition-metal-free coupling approaches.
| Catalyst/Conditions | Coupling Type | Substrate Type | Product Type | Reference |
| NiCl2(PCy3)2/K3PO4 | Suzuki-Miyaura | Aryl carbamate/sulfamate | Biaryl | organic-chemistry.org |
| Cu(I) | Dehydrosulfurative C-N | Dihydropyrimidin-2-thione | 2-Aminopyrimidine | nih.gov |
| Cu(I) | C-O Coupling | Chloropyrimidine, Arylboronic acid | Phenoxypyrimidine | researchgate.net |
| Thermal/Base | C-N Coupling | 2-Chlorobenzimidazole, Amine | 2-Aminobenzimidazole | researchgate.net |
| Vortex Fluidic Device | C-N Coupling | Chloropyrimidine, Amine | Aminopyrimidine | uwa.edu.au |
Advanced Analytical and Spectroscopic Characterization in Research on 5 Chloropyrimidin 2 Yl Acetic Acid Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of (5-Chloropyrimidin-2-YL)acetic acid derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In ¹H NMR spectroscopy, the chemical environment of each proton is mapped. For a typical derivative of this compound, the pyrimidine (B1678525) ring protons would appear as distinct signals in the aromatic region of the spectrum. The two equivalent protons on the methylene (B1212753) bridge of the acetic acid moiety would typically manifest as a singlet, with its chemical shift influenced by the electron-withdrawing pyrimidine ring. The acidic proton of the carboxyl group is often observed as a broad singlet, though its appearance can be affected by the solvent and concentration. bas.bgsigmaaldrich.com
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. bas.bg The carbonyl carbon of the acetic acid group is readily identifiable by its characteristic downfield chemical shift (typically >170 ppm). hmdb.cachemicalbook.com The carbon atoms of the pyrimidine ring resonate in the aromatic region, with their precise shifts determined by the effects of the chloro and acetic acid substituents. The methylene carbon signal appears further upfield. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for definitively assigning these proton and carbon signals and establishing the connectivity within the molecule. bas.bg
Table 1: Representative NMR Data for a this compound Derivative
| Nucleus | Typical Chemical Shift (δ) in ppm | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 8.5 - 9.0 | Singlet | Pyrimidine ring protons (H4, H6) |
| ¹H | 3.8 - 4.2 | Singlet | Methylene protons (-CH₂-) |
| ¹H | 10.0 - 12.0 | Broad Singlet | Carboxylic acid proton (-COOH) |
| ¹³C | 170 - 175 | Singlet | Carbonyl carbon (C=O) |
| ¹³C | 155 - 165 | Singlet | Pyrimidine ring carbons (C2, C5) |
| ¹³C | 150 - 160 | Singlet | Pyrimidine ring carbons (C4, C6) |
| ¹³C | 40 - 45 | Singlet | Methylene carbon (-CH₂-) |
Note: Chemical shifts are dependent on the solvent and specific molecular structure. sigmaaldrich.comnih.gov
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and confirm the elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the calculation of the molecular formula with great confidence. nih.gov For instance, the measured m/z value for a protonated molecule [M+H]⁺ can be compared to the calculated value, with a minimal difference confirming the compound's identity. nih.gov
Beyond molecular weight determination, tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of these molecules. nih.govekb.eg By inducing fragmentation of a selected precursor ion, a characteristic pattern of product ions is generated, which serves as a structural fingerprint. For this compound, common fragmentation pathways would likely include:
Decarboxylation: The neutral loss of CO₂ (44 Da) from the carboxylic acid group.
Loss of the Acetic Acid Side Chain: Cleavage of the bond between the pyrimidine ring and the methylene group.
Loss of Chlorine: Expulsion of a chlorine radical or HCl.
Analyzing these fragmentation patterns helps to confirm the arrangement of atoms and functional groups within the molecule. researchgate.netresearchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Confirmation
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used as complementary methods for structural confirmation, providing information about the functional groups present and the electronic properties of the molecule, respectively.
Infrared (IR) Spectroscopy: FT-IR analysis is used to identify characteristic vibrational frequencies of the functional groups within the molecule. ekb.eg For this compound, the IR spectrum would be expected to show:
A broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. researchgate.net
A strong, sharp absorption peak around 1700-1750 cm⁻¹, corresponding to the C=O stretching of the carbonyl group. bas.bgresearchgate.net
Absorption bands in the 1500-1600 cm⁻¹ region due to C=C and C=N stretching vibrations within the pyrimidine ring.
A C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information on the electronic transitions within the molecule. Pyrimidine and its derivatives are aromatic heterocycles that exhibit characteristic absorption bands in the UV region, typically arising from π → π* transitions. acs.org The presence of the chlorine atom and the acetic acid group can influence the position (λmax) and intensity of these absorptions. rsc.orgrsc.org For pyrimidine derivatives, absorption maxima are often observed in the 200-300 nm range. nih.govresearchgate.net This technique is also valuable for quantitative analysis, as the absorbance at a specific wavelength is proportional to the concentration of the compound.
X-ray Diffraction Analysis for Solid-State Structural Elucidation
For crystalline derivatives of this compound, single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional molecular structure in the solid state. tandfonline.com This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry. tandfonline.comresearchgate.net
Furthermore, X-ray diffraction analysis reveals how the molecules are arranged in the crystal lattice. It provides invaluable insight into intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the physical properties of the solid material. For this compound, hydrogen bonds involving the carboxylic acid group are expected to be a dominant feature of the crystal packing. The analysis can also identify other non-covalent interactions, like π–π stacking between pyrimidine rings, that stabilize the crystal structure. tandfonline.com
Chromatographic and Electrophoretic Techniques for Purity and Separation
Chromatographic techniques are essential for the separation and purity assessment of this compound and its derivatives during and after synthesis. nih.gov High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose. researchgate.net
A typical setup involves reversed-phase HPLC, where a nonpolar stationary phase (such as a C18 or C8 silica (B1680970) column) is used with a polar mobile phase. researchgate.netcreative-proteomics.comresearchgate.net The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid or trifluoroacetic acid) added to ensure the carboxylic acid group remains protonated for better peak shape and retention. researchgate.net Detection is commonly performed using a UV detector set at a wavelength where the pyrimidine ring strongly absorbs. nih.gov The purity of a sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. acs.org HPLC coupled with mass spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of MS, making it a powerful tool for analyzing complex reaction mixtures. creative-proteomics.comamsterdamumc.nl
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic Acid |
| Guanidine (B92328) hydrochloride |
| Methanol |
| Sodium hydroxide |
| Trifluoroacetic Acid |
Biological and Pharmacological Significance of 5 Chloropyrimidin 2 Yl Acetic Acid Derivatives
Antineoplastic and Anticancer Activities
The pyrimidine (B1678525) scaffold is a cornerstone in the development of anticancer agents, with derivatives of (5-Chloropyrimidin-2-YL)acetic acid showing promise through various mechanisms, including the inhibition of critical oncogenic pathways, modulation of the cell cycle, induction of programmed cell death, and suppression of tumor-associated angiogenesis.
Kinase Inhibition (e.g., VEGFR-2, c-Met) in Oncological Pathways
A pivotal strategy in modern cancer therapy is the targeting of receptor tyrosine kinases (RTKs), which are crucial for tumor growth and vascularization. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Mesenchymal-Epithelial Transition factor (c-Met) are two such RTKs whose dysregulation is linked to cancer progression. nih.gov Pyrimidine derivatives have been extensively investigated as inhibitors of these kinases.
The pyrimidine nucleus is adept at fitting into the ATP-binding pocket of kinases like VEGFR-2 and c-Met, where the nitrogen atoms can form crucial hydrogen bonds with amino acid residues in the hinge region. nih.gov For instance, a series of 4-phenoxy pyrimidine derivatives demonstrated potent inhibitory activity against VEGFR-2, with one compound exhibiting an IC₅₀ value of 1.05 µM. ekb.eg Similarly, aminopyrimidine derivatives have shown dual inhibitory potential against both VEGFR-2 and c-Met, with IC₅₀ values in the nanomolar range. nih.gov The strategic combination of pharmacophores from known VEGFR and c-Met inhibitors into a single pyrimidine-based molecule has led to the development of dual-target inhibitors with enhanced efficacy. nih.gov
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Aminopyrimidine derivative (Compound 1) | VEGFR-2 | 170 | nih.gov |
| Aminopyrimidine derivative (Compound 1) | c-Met | 210 | nih.gov |
| 4-Phenoxy pyrimidine derivative (Compound 10) | VEGFR-2 | 1050 | ekb.eg |
| Pyrazolo[3,4-d] pyrimidine derivative (Compound 11) | VEGFR-2 | < 100 | researchgate.net |
| Cyclopenta[d]pyrimidine derivative (Compound 25) | VEGFR-2 | < 0.85 | researchgate.net |
Cell Cycle Modulation and Apoptosis Induction in Cancer Cell Lines
Derivatives based on the pyrimidine scaffold have been shown to exert their anticancer effects by interfering with the cell cycle and promoting apoptosis (programmed cell death). rsc.org The uncontrolled proliferation of cancer cells is often due to a loss of cell cycle regulation and an evasion of apoptosis. ekb.eg
Pyrido[2,3-d]pyrimidine (B1209978) derivatives, which are structurally related to the core compound, have demonstrated the ability to induce cell cycle arrest, frequently at the G2/M or G1 phase. rsc.orgnih.gov This arrest prevents cancer cells from dividing and proliferating. For example, one study found that a specific pyrido[2,3-d]pyrimidine derivative caused G2/M cell cycle arrest and induced apoptosis by activating caspase-3 and promoting DNA fragmentation. rsc.org Another study on fused benzo[h]chromeno[2,3-d]pyrimidine derivatives showed they induced a significant increase in the pre-G1 (apoptotic) cell population in MCF-7 breast cancer cells. nih.gov
The induction of apoptosis is a key mechanism for these compounds. They can modulate the expression of key regulatory proteins in the apoptotic cascade. This includes down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins such as Bax, which leads to the activation of executioner caspases (e.g., caspase-3) and ultimately, cell death. rsc.orgnih.gov
| Compound Type | Cancer Cell Line | Effect | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine derivative | Prostate (PC-3), Breast (MCF-7) | Caspase-3 activation, Apoptosis induction | rsc.org |
| Benzo[h]chromeno[2,3-d]pyrimidine derivative | Breast (MCF-7) | Cell cycle arrest at G1 phase, Apoptosis | nih.gov |
| Chalcone derivative (related structure) | Ovarian (A2780) | Cell cycle arrest at G2/M phase, Apoptosis | mdpi.com |
| Isatin derivative (related structure) | Leukemia (K562) | Cell cycle arrest at G2/M phase, Mitochondrial-mediated apoptosis | osti.gov |
Anti-angiogenic Properties of this compound Analogues
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. ekb.egwaocp.org Inhibiting angiogenesis is therefore a key strategy in cancer treatment. Pyrimidine derivatives are potent anti-angiogenic agents, primarily through the inhibition of the VEGFR-2 signaling pathway. ekb.egresearchgate.net
The anti-proliferative activity of these compounds against endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), is a direct measure of their anti-angiogenic potential. nih.govnih.gov Studies have shown that pyrimidine-based compounds can significantly inhibit the proliferation of HUVECs. nih.govnih.gov For example, cortistatin A, a natural product with a complex heterocyclic structure, shows highly selective antiproliferative activity against HUVECs and inhibits their migration and tube formation. nih.gov Synthetic analogues, including those with pyrone or pyridone rings, have been developed to mimic this activity, with some showing potent in vivo anti-angiogenic effects without significant toxicity. nih.govmdpi.com
The anti-angiogenic effect is often correlated with the inhibition of VEGFR-2. A review highlighted numerous pyrimidine derivatives that act as potent VEGFR-2 inhibitors, thereby blocking the signaling cascade that leads to new blood vessel formation. ekb.eg
| Compound/Derivative | Assay | IC₅₀ | Reference |
|---|---|---|---|
| 5-Bromo-N-(2,5-dioxopyrrolidin-1-Yl)-1H-indole-2-carboxamide | Rat Aorta Anti-angiogenesis | 15.4 µg/mL | nih.govnih.gov |
| 5-Bromo-N-(2,5-dioxopyrrolidin-1-Yl)-1H-indole-2-carboxamide | HUVEC cell proliferation | 5.6 µg/mL | nih.govnih.gov |
| Carbothioamide derivative | Rat Aorta Anti-angiogenesis | 56.9 µg/mL | waocp.org |
| Pyrone-embedded cortistatin A analog (Compound 11) | HUVEC cell proliferation | 0.02 µM | mdpi.com |
Anti-inflammatory and Immunomodulatory Potentials
In addition to their anticancer properties, derivatives of this compound exhibit significant anti-inflammatory and immunomodulatory activities. These effects are primarily achieved by targeting key components of the inflammatory cascade, such as prostanoid receptors and cyclooxygenase enzymes.
Antagonism of Prostanoid Receptors (e.g., CRTH2)
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) is a G-protein coupled receptor that plays a crucial role in allergic inflammation, such as in asthma and allergic rhinitis. It is activated by prostaglandin (B15479496) D2 (PGD2), leading to the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes. Acetic acid derivatives have been identified as potent antagonists of the CRTH2 receptor.
For example, 2-(1H-Pyrazol-4-yl)acetic acids have been developed as CRTH2 antagonists, with some compounds showing IC₅₀ values in the nanomolar range. waocp.orgnih.gov Similarly, the replacement of an indole (B1671886) core with a thienopyrrole scaffold in acetic acid derivatives resulted in potent and selective CRTH2 antagonists. ekb.eg These findings highlight the potential of designing acetic acid derivatives, including those based on a pyrimidine core, as therapeutic agents for inflammatory and allergic diseases by blocking the pro-inflammatory signaling mediated by the CRTH2 receptor.
Modulation of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory process. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. researchgate.net Inhibition of COX-2 is a well-established strategy for treating inflammation and pain.
Several acetic acid derivatives have demonstrated significant COX inhibitory activity. A study on 2-(5-((theophylline-7'-yl)methyl)-4-R-4H-1,2,4-triazole-3-ylthio)acetic acid salts found that they exhibited anti-inflammatory action superior to the standard drug diclofenac. mdpi.com More directly related to the subject compound, a study on 1-(2-benzylthiopyrimidin-4-yl)-benzimidazol-2-thioacetic acid revealed it to be a potent COX-2 inhibitor with an IC₅₀ of 3.5 µM, showing a strong binding affinity in molecular docking studies that was comparable to the selective COX-2 inhibitor celecoxib. figshare.com These results suggest that incorporating an acetic acid moiety into a pyrimidine structure is a viable approach for developing novel anti-inflammatory agents that function through COX enzyme modulation.
Based on a comprehensive search of available scientific literature, there is currently no specific research data available concerning the biological and pharmacological significance of derivatives of the chemical compound This compound in the therapeutic areas outlined in your request.
Searches for this specific parent compound and its derivatives have not yielded published studies detailing their antimicrobial, antiviral, analgesic, antinociceptive, antimalarial, antiparasitic, or central nervous system activities. Even positional isomers, such as 2-(2-chloropyrimidin-5-yl)acetic acid, are cataloged in chemical databases but lack associated research literature detailing their biological properties. uni.lu
Therefore, it is not possible to generate a scientifically accurate article on the following topics as they relate to this compound derivatives:
Other Therapeutic Areas of Investigation
Central Nervous System (CNS) Activities (e.g., Anticonvulsant)
While research exists for other classes of pyrimidine derivatives and chloro-containing heterocyclic compounds with various biological activities, this information falls outside the strict scope of your request to focus solely on derivatives of this compound. pharmaguideline.comtjpr.org
We recommend consulting specialized chemical synthesis and pharmacology research databases for any potential unpublished or newly emerging data. Should research on this specific compound class be published in the future, this topic can be revisited.
Structure Activity Relationship Sar Studies and Ligand Design Principles for the 5 Chloropyrimidin 2 Yl Acetic Acid Scaffold
Correlating Structural Modifications with Biological Potency and Selectivity
SAR studies are fundamental to understanding how chemical modifications to a lead compound influence its biological activity. For derivatives of the (5-chloropyrimidin-2-yl)acetic acid scaffold, research has focused on several key regions of the molecule to enhance potency against targets like cPLA2α.
The pyrimidine (B1678525) ring serves as a central anchoring point. The 5-chloro substituent is a critical feature, contributing to the electronic character and lipophilicity of the molecule, which can influence binding affinity. Modifications at other positions of the pyrimidine ring can modulate activity, though the 2-position is typically functionalized with the acetic acid side chain, which is vital for interaction with the target enzyme.
The acetic acid moiety is arguably the most critical pharmacophoric element for cPLA2α inhibition. The terminal carboxylic acid group is essential for forming a key ionic bond with a positively charged amino acid residue, such as arginine, in the active site of the enzyme. Esterification or amidation of this carboxylic acid group consistently leads to a dramatic loss of inhibitory activity, underscoring its importance for molecular recognition and binding.
The linker connecting the pyrimidine ring to other parts of the molecule (often a substituted phenyl ring in more complex derivatives) is also a key area for modification. The nature of this linker, commonly an ether or thioether, and its length and flexibility, are crucial for correctly positioning the substituents within the enzyme's binding pocket.
| Modification Area | Type of Modification | General Impact on cPLA2α Inhibitory Potency |
| Acetic Acid Group | Esterification or Amidation | Significant or complete loss of activity |
| α-Substitution (e.g., with a methyl group) | Can increase potency, but is highly dependent on stereochemistry | |
| Pyrimidine Ring | Removal/Replacement of 5-Chloro group | Generally decreases potency, highlighting its role in binding/electronics |
| Substitution at other positions | Can be used to fine-tune selectivity and physical properties | |
| Linker Moiety | Variation of linker type (e.g., ether vs. thioether) | Often well-tolerated, allowing for optimization of pharmacokinetic properties |
| Altering linker length | Critical for optimal positioning; deviations can lead to decreased activity | |
| Terminal Group | Introduction of bulky hydrophobic groups | Can significantly increase potency by accessing hydrophobic pockets in the enzyme |
Rational Drug Design Approaches Utilizing the (5-Chloropyrimidin-2-YL) Core
The this compound core is an exemplary scaffold for rational drug design, a strategy that leverages structural information of the biological target to guide the design of potent and selective inhibitors. nih.gov Structure-based drug design (SBDD) has been particularly successful in the development of cPLA2α inhibitors.
High-resolution X-ray crystal structures of cPLA2α have revealed a deep, L-shaped active site. The this compound moiety and its derivatives are designed to complement this site. The pyrimidine ring typically binds in a hydrophobic region, while the flexible acetic acid side chain extends to reach a specific catalytic dyad, which includes a key serine residue, and the aforementioned arginine residue for the crucial salt-bridge interaction. This structural understanding allows medicinal chemists to rationally design modifications that enhance these interactions, for example, by adding lipophilic groups to the scaffold that can occupy additional hydrophobic pockets within the enzyme, thereby increasing binding affinity and potency.
Fragment-based drug discovery (FBDD) is another rational approach where this core could be utilized. In FBDD, small molecular fragments like this compound would be screened for weak binding to the target. Once a binding fragment is identified, it can be optimized and "grown" by adding other chemical groups to create a larger, more potent lead compound.
Identification and Refinement of Key Pharmacophoric Features
A pharmacophore is an abstract description of the molecular features necessary for a drug to recognize and bind to its biological target. For inhibitors based on the this compound scaffold targeting cPLA2α, several key pharmacophoric features have been identified:
A Negatively Ionizable Group: This is the essential carboxylic acid of the acetic acid moiety. It acts as a hydrogen bond acceptor and, in its ionized carboxylate form, engages in a critical ionic interaction with a corresponding positively charged residue in the enzyme's active site.
A Central Heterocyclic Scaffold: The chloropyrimidine ring serves as a hydrophobic feature that occupies a non-polar pocket. The nitrogen atoms within the pyrimidine ring can also act as hydrogen bond acceptors, contributing to binding affinity.
A Hydrophobic Tail: In more advanced inhibitors built upon this core, a linker (like an ether or thioether) connects the pyrimidine ring to another hydrophobic group (e.g., a substituted phenyl or indole (B1671886) ring). This "tail" is designed to fit into a long, hydrophobic channel in the cPLA2α active site.
The spatial relationship between these features—specifically the distance and relative orientation of the carboxylic acid and the heterocyclic system—is paramount for achieving high inhibitory potency.
Impact of Stereochemistry and Conformational Preferences on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of drugs, as enzymes and receptors are chiral environments. The introduction of a stereocenter into derivatives of this compound can lead to significant differences in potency between enantiomers.
A common modification in this class of inhibitors is the introduction of a substituent at the α-carbon of the acetic acid side chain (the carbon atom adjacent to the carboxyl group). This creates a chiral center. It is frequently observed that one enantiomer (e.g., the (S)-enantiomer) is substantially more potent than the other (the (R)-enantiomer). This is because only one of the enantiomers can place its substituents in the optimal three-dimensional arrangement to fit within the constrained active site of the enzyme. The less active enantiomer may experience steric clashes with amino acid residues, preventing it from adopting the necessary bioactive conformation.
Conformational preference, which describes the most energetically favorable three-dimensional shape of a molecule, is also critical. The molecule must be able to adopt a specific "bioactive conformation" to bind effectively to its target. The this compound scaffold and its associated linkers must possess the right degree of flexibility to allow the molecule to adopt this conformation without a significant energy penalty. Computational modeling and conformational analysis are often used to predict these preferences and guide the design of molecules with a higher probability of adopting the desired shape for optimal biological activity.
Computational Chemistry and Molecular Modeling in 5 Chloropyrimidin 2 Yl Acetic Acid Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as (5-Chloropyrimidin-2-YL)acetic acid, into the binding site of a target protein. The goal is to predict the binding mode and affinity of the ligand, providing insights into its potential to modulate the protein's function.
Research on compounds with similar structural motifs, such as pyrazolopyrimidines and quinoline-pyrido[2,3-d]pyrimidinones, has demonstrated the utility of molecular docking in identifying potential biological targets. mdpi.commdpi.com For this compound, a hypothetical docking study could be performed against a range of therapeutically relevant protein targets, such as kinases, proteases, or transferases. The results of such a study would be a ranked list of poses based on a scoring function, which estimates the binding free energy. The lower the energy, the more stable the complex and potentially the better the activity. semanticscholar.org
The analysis of the docked pose reveals crucial ligand-protein interactions. These can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the pyrimidine (B1678525) ring can act as a hydrogen bond acceptor, while the carboxylic acid group can act as both a hydrogen bond donor and acceptor. The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that is gaining recognition in drug design.
A hypothetical analysis of the interaction of this compound with a generic kinase active site might reveal the following:
Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring could form hydrogen bonds with the backbone amide protons of the hinge region of the kinase. The carboxylic acid moiety could form hydrogen bonds with a conserved lysine (B10760008) residue or a catalytic aspartate.
Hydrophobic Interactions: The chloropyrimidine ring could fit into a hydrophobic pocket lined with aliphatic and aromatic amino acid residues.
Halogen Bonding: The chlorine atom on the pyrimidine ring could interact with a backbone carbonyl oxygen or an electron-rich aromatic ring of a phenylalanine, tyrosine, or tryptophan residue.
These predicted interactions would provide a structural basis for the compound's potential inhibitory activity and guide further optimization of the scaffold to enhance potency and selectivity.
| Interaction Type | Potential Interacting Residues in a Generic Kinase Active Site |
| Hydrogen Bond | Hinge Region (backbone amides), Lysine, Aspartate |
| Hydrophobic Interaction | Leucine, Valine, Isoleucine, Phenylalanine |
| Halogen Bond | Backbone Carbonyl Oxygen, Phenylalanine, Tyrosine |
In-silico ADME-Tox Prediction and Pharmacokinetic Profiling
While a compound may show excellent activity against its target in a test tube, it must also possess favorable pharmacokinetic properties to be effective as a drug. These properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), along with toxicity (Tox), determine the bioavailability and safety of a drug candidate. In-silico ADME-Tox prediction models use a molecule's structure to estimate these properties, allowing for the early identification of potential liabilities. nih.gov
For this compound, various computational models can be used to predict its ADME-Tox profile. Studies on other heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidines, have shown that these predictions can be instrumental in guiding lead optimization. mdpi.com
Absorption: This refers to the process by which a drug enters the bloodstream. Key parameters include intestinal absorption, Caco-2 permeability, and skin permeability. frontiersin.org For this compound, its relatively small size and moderate lipophilicity, as predicted by parameters like AlogP, would suggest good potential for oral absorption. frontiersin.org
Distribution: This describes how a drug spreads throughout the body. Important factors include plasma protein binding and blood-brain barrier penetration. The carboxylic acid group in this compound would likely lead to some degree of plasma protein binding.
Metabolism: This is the chemical modification of a drug by the body, primarily by cytochrome P450 (CYP) enzymes in the liver. In-silico models can predict which CYP isoforms are likely to metabolize the compound and whether the compound is likely to inhibit any of these enzymes. The pyrimidine ring could be susceptible to oxidation or other metabolic transformations.
Excretion: This is the removal of the drug and its metabolites from the body. The predicted route of excretion is often related to the compound's molecular weight and hydrophilicity. frontiersin.org
Toxicity: A crucial aspect of drug development is assessing the potential for adverse effects. In-silico models can predict various toxicities, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. frontiersin.org The presence of the chloropyrimidine moiety would warrant careful evaluation for potential genotoxicity. frontiersin.org
A hypothetical in-silico ADME-Tox profile for this compound is summarized below:
| ADME-Tox Parameter | Predicted Value/Classification | Implication |
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Caco-2 Permeability | Moderate to High | Likely to be well-absorbed across the intestinal wall. frontiersin.org |
| Plasma Protein Binding | Moderate | May influence the free concentration of the drug. |
| CYP450 Inhibition | Potential inhibitor of specific isoforms | Could lead to drug-drug interactions. |
| hERG Inhibition | Low Risk | Reduced likelihood of cardiotoxicity. |
| Ames Mutagenicity | Potential Concern | The chloropyrimidine moiety may be a structural alert for genotoxicity. frontiersin.org |
Density Functional Theory (DFT) and Quantum Chemical Calculations for Mechanistic Insights
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. researchgate.net In drug discovery, DFT calculations provide a deeper understanding of a molecule's electronic properties, which can be correlated with its reactivity and biological activity. nih.gov
For this compound, DFT calculations can be employed to determine a variety of molecular properties:
Optimized Geometry: DFT can predict the most stable three-dimensional conformation of the molecule.
Electronic Properties: Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity.
Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid would be expected to be electron-rich, while the hydrogen of the carboxylic acid and the carbon atoms adjacent to the electronegative atoms would be electron-poor.
Fukui Functions: These calculations can pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack, providing insights into potential sites of metabolism or interaction with a biological target. researchgate.net
These quantum chemical calculations can offer a rational basis for the observed biological activity and guide the design of new analogs with improved properties. For instance, understanding the electronic effects of substituents on the pyrimidine ring could help in designing molecules with enhanced binding affinity or metabolic stability.
| Quantum Chemical Parameter | Significance for this compound |
| HOMO Energy | Relates to the ability to donate electrons. |
| LUMO Energy | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. researchgate.net |
| Electrostatic Potential | Identifies regions for hydrogen bonding and other electrostatic interactions. |
| Fukui Functions | Predicts sites of metabolic attack or covalent bond formation. researchgate.net |
Molecular Dynamics Simulations for Conformational Sampling and Binding Affinity
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different conformational states and the calculation of binding free energies.
For a this compound-protein complex identified through docking, an MD simulation could be performed to:
Assess Binding Stability: The simulation can reveal whether the ligand remains stably bound in the active site or if it dissociates over time. The root-mean-square deviation (RMSD) of the ligand's position can be monitored to assess its stability.
Characterize Conformational Changes: Both the ligand and the protein can change their conformations upon binding. MD simulations can capture these induced-fit effects, providing a more realistic model of the binding event.
Analyze Water Dynamics: Water molecules in the active site can play a crucial role in mediating ligand-protein interactions. MD simulations can reveal the location and dynamics of these water molecules.
Calculate Binding Free Energy: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA (Molecular Mechanics Generalized Born Surface Area) can be applied to the MD trajectory to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone.
By providing a more detailed and dynamic picture of the ligand-protein interaction, MD simulations can validate docking poses, refine binding hypotheses, and provide valuable information for the rational design of more potent inhibitors.
Future Perspectives and Emerging Research Directions for 5 Chloropyrimidin 2 Yl Acetic Acid Chemistry
Development of Next-Generation Therapeutics with Enhanced Efficacy and Safety Profiles
The core structure of (5-Chloropyrimidin-2-YL)acetic acid provides a fertile ground for the design of next-generation therapeutics. By strategically modifying its functional groups, medicinal chemists can fine-tune the compound's pharmacokinetic and pharmacodynamic properties to enhance its efficacy and minimize off-target effects. The pyrimidine (B1678525) ring itself is known to engage in hydrogen bonding and π-π stacking interactions with biological targets, and slight modifications can significantly alter these interactions. ijsat.org
Future research will likely focus on creating derivatives of this compound with improved target specificity. For instance, the development of covalent inhibitors, where the compound forms a permanent bond with its target protein, can lead to more potent and durable therapeutic effects. nih.gov The chloro-substituent on the pyrimidine ring is a reactive handle that could be exploited for such covalent targeting strategies. nih.gov Furthermore, the acetic acid side chain offers a point for bioisosteric replacement to improve properties like cell permeability and metabolic stability.
Recent advancements in drug delivery technologies could also be harnessed to improve the therapeutic index of drugs derived from this scaffold. This includes the development of targeted delivery systems that concentrate the drug at the site of action, thereby reducing systemic exposure and associated side effects.
Discovery of Novel Biological Targets and Therapeutic Applications
While the full therapeutic potential of this compound is still under exploration, the broader class of pyrimidine derivatives has been shown to interact with a wide range of biological targets, suggesting numerous avenues for investigation. nih.govgsconlinepress.comarabjchem.org A significant area of focus is in oncology, where pyrimidine analogs have been developed as inhibitors of various kinases, enzymes that play a crucial role in cancer cell proliferation and survival. ijsat.orgnih.govontosight.ai
Future research should involve screening this compound and its derivatives against a broad panel of kinases and other cancer-related targets. For example, epidermal growth factor receptor (EGFR) and its mutants are key targets in non-small cell lung cancer, and pyrimidine-based inhibitors have shown promise in overcoming drug resistance. nih.gov Other potential targets include cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. nih.gov
Beyond cancer, pyrimidine derivatives have demonstrated activity as anti-inflammatory, antimicrobial, and antiviral agents. nih.govgsconlinepress.comnih.gov The structural motifs present in this compound could be effective against targets in these therapeutic areas. For instance, inhibiting enzymes involved in the pyrimidine biosynthesis pathway of pathogens can be a selective antimicrobial strategy. nih.gov Systematic screening and mechanism-of-action studies will be crucial in uncovering these novel applications.
Table 1: Potential Biological Targets for this compound Derivatives
| Therapeutic Area | Potential Biological Target Class | Specific Examples |
| Oncology | Kinases | EGFR, CDKs, FLT3, MSK1 |
| Inflammation | Enzymes | iNOS, LOX |
| Infectious Diseases | Viral Enzymes, Bacterial Enzymes | HIV Reverse Transcriptase, Dihydrofolate Reductase |
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.gov These powerful computational tools can be applied to the chemistry of this compound to accelerate the design and optimization of new drug candidates. AI algorithms can analyze vast datasets of chemical structures and biological activities to identify promising modifications to the core scaffold. nih.gov
Generative AI models can propose novel molecular structures based on desired properties, such as high binding affinity for a specific target and favorable drug-like characteristics. youtube.com This approach can significantly expand the chemical space explored and lead to the discovery of compounds with unique and improved therapeutic profiles. Furthermore, predictive models can be used to estimate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early deselection of candidates with poor pharmacokinetic profiles. nih.gov
By employing AI and ML, researchers can create a more efficient and data-driven "design-make-test-analyze" cycle. This will not only speed up the process of bringing new drugs to the clinic but also increase the probability of success by focusing resources on the most promising candidates. youtube.com
Advances in Sustainable and Scalable Synthetic Methodologies
The development of sustainable and scalable synthetic methods is crucial for the environmentally responsible and cost-effective production of pharmaceuticals. For this compound and its derivatives, future research will focus on greener synthetic routes that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.
One promising approach is the use of multicomponent reactions, which allow for the synthesis of complex molecules in a single step from simple starting materials. acs.orgnih.govorganic-chemistry.org These reactions are inherently more atom-economical and can significantly shorten synthetic sequences. Catalytic methods, particularly those employing earth-abundant metals, are also being explored to replace stoichiometric reagents. semanticscholar.org
Furthermore, the use of alternative reaction media, such as water or bio-based solvents, and energy sources like ultrasound and microwave irradiation can contribute to more sustainable manufacturing processes. ijsat.orgnih.gov The development of continuous flow synthesis methods offers advantages in terms of scalability, safety, and process control, making it an attractive option for the large-scale production of this compound-based active pharmaceutical ingredients. ijsat.org
Table 2: Comparison of Synthetic Methodologies for Pyrimidine Derivatives
| Synthetic Method | Advantages | Disadvantages |
| Traditional Batch Synthesis | Well-established, versatile | Often requires harsh conditions, generates significant waste |
| Multicomponent Reactions | High atom economy, convergent | Can be challenging to optimize, limited scope |
| Metal-Catalyzed Cross-Coupling | High efficiency, broad substrate scope | Use of expensive and toxic metals, catalyst removal |
| Green Chemistry Approaches | Environmentally friendly, reduced waste | May require specialized equipment, can have lower yields |
| Continuous Flow Synthesis | Scalable, improved safety and control | High initial investment, requires process optimization |
Q & A
Q. How can the molecular structure of (5-Chloropyrimidin-2-YL)acetic acid be confirmed using spectroscopic methods?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- NMR Spectroscopy : Analyze - and -NMR spectra to identify characteristic peaks. The pyrimidine ring protons (e.g., H-4 and H-6) appear as distinct singlets, while the acetic acid moiety’s methylene group (CH) shows splitting patterns influenced by adjacent electronegative atoms .
- IR Spectroscopy : Detect the carboxylic acid O–H stretch (~2500–3300 cm) and C=O stretch (~1700 cm). Chlorine substitution on the pyrimidine ring can be inferred from C–Cl stretches (~550–850 cm) .
- Mass Spectrometry : Confirm the molecular ion peak at m/z 171.58 (matching the molecular weight) and fragmentation patterns, such as loss of CO (~44 Da) from the acetic acid group .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences. Monitor purity via melting point analysis (expected range: ~150–160°C) .
- Column Chromatography : Employ silica gel with a gradient eluent (e.g., ethyl acetate/hexane to acetic acid-containing mobile phases) to separate acidic impurities. TLC (R ~0.3–0.4 in ethyl acetate) aids in tracking the compound .
Q. What are common synthetic precursors for this compound?
- Methodological Answer :
- Ethyl Esters : Ethyl 2-(5-chloropyrimidin-2-yl)acetate (CAS 1134327-91-5) is a key intermediate. Hydrolysis under acidic (HCl/HO) or basic (NaOH/EtOH) conditions yields the carboxylic acid .
- Halogenated Pyrimidines : 5-Chloropyrimidin-2-amine derivatives can undergo alkylation with bromoacetic acid derivatives, followed by oxidation to introduce the acetic acid group .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound via nucleophilic substitution?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity. Avoid protic solvents to minimize side reactions .
- Catalysis : Use catalytic KI to facilitate halogen exchange in SNAr (nucleophilic aromatic substitution) reactions.
- Temperature Control : Maintain 80–100°C to balance reaction rate and decomposition risks. Monitor progress via HPLC (C18 column, UV detection at 254 nm) .
- Yield Optimization : Typical yields range from 60–75%. Post-reaction quenching with ice water improves precipitation of the product .
Q. How can conflicting purity data from HPLC and NMR be resolved?
- Methodological Answer :
- Cross-Validation :
HPLC-DAD/MS : Confirm retention time and UV/Vis spectra (λ ~270 nm for pyrimidine rings). Compare with MS data for molecular ion consistency .
Quantitative -NMR (qNMR) : Use an internal standard (e.g., maleic acid) to quantify purity independently. Discrepancies may arise from non-chromophoric impurities undetected by HPLC .
- Elemental Analysis : Validate C, H, N, and Cl content (theoretical: C 48.66%, H 3.52%, N 8.16%, Cl 20.67%) to identify inorganic contaminants .
Q. What reaction mechanisms dominate in the oxidation of this compound derivatives?
- Methodological Answer :
- Side-Chain Oxidation : The acetic acid moiety can undergo decarboxylation under strong oxidants (e.g., KMnO/HSO), forming CO and a pyrimidine-methyl radical intermediate. Stabilization via resonance with the pyrimidine ring is critical .
- Ring Functionalization : Electrophilic substitution at the C-4 position may occur under nitrating conditions (HNO/HSO), competing with side-chain reactions. DFT calculations predict activation energies for pathway dominance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
